molecular formula C20H13KN2O7S2 B14460738 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt CAS No. 68929-09-9

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt

Cat. No.: B14460738
CAS No.: 68929-09-9
M. Wt: 496.6 g/mol
InChI Key: PXPLWTMJQDSMCU-UHFFFAOYSA-M
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Description

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes an anthracene backbone, sulfonic acid groups, and amino functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt typically involves multiple steps. The process begins with the sulfonation of anthracene to introduce sulfonic acid groups. This is followed by the introduction of amino groups through nitration and subsequent reduction. The phenylamino sulfonyl group is then added through a sulfonylation reaction. The final step involves the formation of the monopotassium salt by neutralizing the compound with potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the amino groups.

    Substitution: The sulfonic acid groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic bonds with proteins and enzymes, affecting their activity. The amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, sodium salt
  • Anthraquinone-2-sulfonic acid sodium salt monohydrate

Uniqueness

Compared to similar compounds, 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(phenylamino)sulfonyl]-, monopotassium salt is unique due to its specific combination of functional groups and its monopotassium salt form.

Properties

CAS No.

68929-09-9

Molecular Formula

C20H13KN2O7S2

Molecular Weight

496.6 g/mol

IUPAC Name

potassium;1-amino-9,10-dioxo-4-(phenylsulfamoyl)anthracene-2-sulfonate

InChI

InChI=1S/C20H14N2O7S2.K/c21-18-15(31(27,28)29)10-14(30(25,26)22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,27,28,29);/q;+1/p-1

InChI Key

PXPLWTMJQDSMCU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[K+]

Origin of Product

United States

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